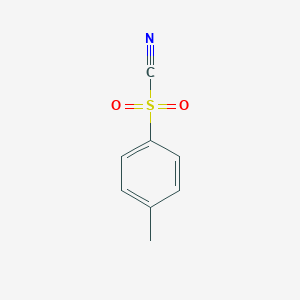

Tosyl cyanide

Description

Properties

IUPAC Name |

(4-methylphenyl)sulfonylformonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-7-2-4-8(5-3-7)12(10,11)6-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JONIMGVUGJVFQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172685 | |

| Record name | p-Toluenesulphonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19158-51-1 | |

| Record name | 4-Methylbenzenesulfonyl cyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19158-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluenesulphonyl cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019158511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Toluenesulphonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-toluenesulphonyl cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of Tosyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and reactivity of tosyl cyanide (p-toluenesulfonyl cyanide), a versatile and widely used reagent in organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Core Chemical Properties

This compound is a white crystalline solid at room temperature.[1] It is an electron-deficient nitrile that serves as a valuable building block in organic synthesis, primarily functioning as an electrophilic cyanating agent and a source of sulfonyl radicals.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇NO₂S | [3] |

| Molecular Weight | 181.21 g/mol | [3] |

| Appearance | White crystalline solid/powder | [1][4] |

| Melting Point | 47-50 °C | [3][4] |

| Boiling Point | 105-106 °C at 1 mmHg | [3][4] |

| Solubility | Soluble in common organic solvents.[1] Slightly soluble in acetonitrile, chloroform, and ethyl acetate; sparingly soluble in DMSO. | [4] |

| CAS Number | 19158-51-1 | [3] |

| Flash Point | >110 °C (>230 °F) | [3] |

Spectral Data

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR | Aromatic protons (AA'BB' system, 2H each, doublet), Methyl protons (3H, singlet). | [5] |

| ¹³C NMR | Aromatic carbons, Methyl carbon, Sulfonyl-bearing carbon, Cyanide carbon. | [5][6] |

| IR Spectroscopy | Characteristic peaks for C≡N (nitrile), S=O (sulfonyl), and aromatic C-H and C=C stretching. | [5] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 181. | [7] |

Stability and Handling

This compound is stable under recommended storage conditions, which are in a cool, dry, and well-ventilated place, typically at 2-8 °C.[4] It is sensitive to moisture and should be stored in a tightly sealed container.[4]

Hazard Summary: this compound is harmful if inhaled or in contact with skin and causes severe skin burns and eye damage.[7] It is crucial to handle this reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]

Reactivity and Synthetic Applications

This compound is a versatile reagent that participates in a variety of organic transformations, primarily as a source of an electrophilic cyanide group ("CN+") or a tosyl group.

Cyanation Reactions

This compound is widely employed as an electrophilic cyanating agent for a range of nucleophiles.[2]

-

Cyanation of Organometallic Reagents: It reacts with Grignard reagents and organolithium compounds to produce the corresponding nitriles.[8]

-

α-Cyanation of Carbonyl Compounds: In the presence of a base, it can be used for the α-cyanation of ketones, esters, and other carbonyl compounds.[9][10]

Sulfonylation Reactions

Under certain conditions, this compound can act as a sulfonylating agent, transferring the tosyl group to a nucleophile.[2] A notable example is the water-mediated radical C-H tosylation of alkenes.[11]

Cycloaddition Reactions

This compound is a reactive dienophile and dipolarophile in various cycloaddition reactions.

-

Hetero-Diels-Alder Reactions: It reacts with dienes, such as silyl enol ethers, to form heterocyclic compounds.[4][8][12]

-

[3+2] Cycloadditions: It undergoes facile cycloaddition with azides to yield 5-sulfonyl tetrazoles.[4]

Experimental Protocols

Detailed experimental procedures are essential for the safe and effective use of this compound.

Synthesis of this compound

One common laboratory-scale synthesis involves the reaction of p-toluenesulfonyl chloride with a cyanide salt.

Protocol: Synthesis from p-Toluenesulfonyl Chloride and Sodium Cyanide

This procedure should be performed in a well-ventilated fume hood due to the use of sodium cyanide.

-

To a stirred solution of sodium cyanide in an anhydrous solvent (e.g., acetonitrile or DMF) under an inert atmosphere (e.g., nitrogen or argon), add p-toluenesulfonyl chloride portion-wise at a low temperature (e.g., 0-5 °C).

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

α-Cyanation of a Ketone

Protocol: α-Cyanation of Cyclohexanone

-

To a solution of cyclohexanone in an anhydrous aprotic solvent (e.g., THF) at -78 °C under an inert atmosphere, add a strong base such as lithium diisopropylamide (LDA) dropwise.

-

Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

Add a solution of this compound in the same anhydrous solvent dropwise to the enolate solution at -78 °C.

-

Allow the reaction to proceed at low temperature, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the resulting α-cyanoketone by column chromatography.

References

- 1. chembk.com [chembk.com]

- 2. This compound (TsCN)|CAS 19158-51-1|Supplier [benchchem.com]

- 3. 4-甲苯磺酰氰 technical grade, 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 19158-51-1 [amp.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. p-Toluenesulfonyl Isocyanate(4083-64-1) 13C NMR [m.chemicalbook.com]

- 7. p-Toluenesulphonyl cyanide | C8H7NO2S | CID 87946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. thieme-connect.com [thieme-connect.com]

- 10. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]

- 11. Water-mediated radical C–H tosylation of alkenes with this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to the Synthesis and Preparation of p-Toluenesulfonyl Cyanide

Introduction

p-Toluenesulfonyl cyanide, commonly abbreviated as TsCN, is a versatile and valuable reagent in organic synthesis.[1] With the molecular formula C₈H₇NO₂S, this white crystalline solid is characterized by a tosyl group (p-toluenesulfonyl) attached to a cyanide moiety.[1][2][3] This structure allows it to function as an electrophilic cyanating agent, a source of sulfonyl radicals, and a dienophile in cycloaddition reactions.[1][2] Its applications are extensive, ranging from the synthesis of nitriles, peptides, and complex heterocyclic systems to materials science.[1][4] This guide provides a detailed overview of the primary methods for its synthesis, complete with experimental protocols and quantitative data.

Synthesis Methodologies

The preparation of p-toluenesulfonyl cyanide can be achieved through several distinct synthetic routes. The most prominent methods involve the reaction of p-toluenesulfonyl chloride with a cyanide salt, the oxidation of p-tolyl thiocyanate, and a modern one-pot synthesis from sodium p-toluenesulfinate.

From Sodium p-Toluenesulfinate (One-Pot Synthesis)

A highly efficient and practical protocol involves the reaction of sodium p-toluenesulfinate with potassium cyanide (KCN) and sodium hypochlorite pentahydrate (NaOCl·5H₂O) under weakly acidic conditions.[5][6][7] A key feature of this method is the use of a biphasic medium (e.g., ethyl acetate and water), which is crucial for suppressing side reactions.[5][6] The reaction proceeds through the in-situ generation of cyanogen chloride (ClCN) as the key reactive species.[5][6][8] The sulfinate anion then attacks the electrophilic carbon of ClCN to yield the desired p-toluenesulfonyl cyanide.[5][6] This method is applicable for gram-scale synthesis and can be used to produce ¹³C-labeled derivatives.[6]

From p-Tolyl Thiocyanate via Oxidation

Another established method is the oxidation of p-tolyl thiocyanate.[9] This process utilizes an organic peracid, such as m-chloroperbenzoic acid (m-CPBA), as the oxidizing agent under anhydrous conditions in an inert solvent like hexane.[9] The reaction involves the oxidation of the sulfur atom in the thiocyanate group to form the corresponding sulfonyl cyanide.[9] A stoichiometric excess of the peracid is typically employed to ensure complete conversion.[9] The product is then isolated through filtration, evaporation, and chromatographic purification.[9]

From p-Toluenesulfonyl Chloride

A common and direct synthetic route involves the reaction of p-toluenesulfonyl chloride with a cyanide salt, such as sodium cyanide or potassium cyanide.[1][3] This nucleophilic substitution reaction is typically performed under controlled, anhydrous conditions to prevent decomposition and side reactions.[1] Low temperatures are often required to manage the reactivity of the components.[1] Industrial production methods are frequently based on this process, incorporating additional purification steps to achieve high-purity p-toluenesulfonyl cyanide.[1]

Data Presentation: Comparison of Synthesis Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield | Reference |

| From Sodium p-Toluenesulfinate | Sodium p-toluenesulfinate | KCN, NaOCl·5H₂O, Biphasic system (AcOEt/H₂O), Weakly acidic | 75% (gram-scale) | [6] |

| From p-Tolyl Thiocyanate | p-Tolyl thiocyanate | m-Chloroperbenzoic acid (m-CPBA), Hexane, 60°C, 20 hours | 79% | [9] |

| From p-Toluenesulfonyl Chloride | p-Toluenesulfonyl chloride | Sodium cyanide (NaCN) or Potassium cyanide (KCN), Anhydrous solvent, Low temperature | Not specified | [1] |

Experimental Protocols

Protocol 1: Synthesis from Sodium p-Toluenesulfinate

This protocol is adapted from the procedure described by Imagawa et al.[5][6]

-

Reaction Setup: To a solution of sodium p-toluenesulfinate (1.0 mmol) in water (2.0 mL) and ethyl acetate (2.0 mL) in a flask, add potassium cyanide (KCN, 1.5 mmol).

-

Reagent Addition: Cool the biphasic mixture in an ice bath. Slowly add an aqueous solution of sodium hypochlorite pentahydrate (NaOCl·5H₂O, 1.2 mmol) under vigorous stirring. The reaction is conducted under weakly acidic conditions.

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure p-toluenesulfonyl cyanide. A gram-scale reaction using this method yielded TsCN in 75% isolated yield.[6]

Protocol 2: Synthesis from p-Tolyl Thiocyanate

This protocol is based on the patent by T. R. Williams.[9]

-

Reaction Setup: In a 500 mL flask, prepare a mixture of 15.1 grams of m-chloroperbenzoic acid and 5.0 grams of p-tolyl thiocyanate in 200 mL of hexane.[9]

-

Reaction Conditions: Stir the mixture at 60°C for 20 hours under anhydrous conditions.[9]

-

Isolation: After the reaction period, filter the reaction mixture to remove the precipitated m-chlorobenzoic acid.[9]

-

Concentration: Concentrate the filtrate by evaporation under reduced pressure.[9]

-

Purification: Dissolve the resulting residue in 10 mL of benzene and chromatograph over 50 g of silica gel, using benzene as the eluent.[9]

-

Final Product: Collect the first 200 mL fraction, remove the benzene by evaporation, and crystallize the residue from hexane to yield p-toluenesulfonyl cyanide (4.7 g, 79% yield).[9] The product's identity can be confirmed by IR, mass spectrometry, and NMR spectroscopy.[9]

References

- 1. Tosyl Cyanide (TsCN)|CAS 19158-51-1|Supplier [benchchem.com]

- 2. Buy this compound | 19158-51-1 [smolecule.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 19158-51-1 [amp.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Aryl and Alkyl Sulfonyl Cyanides Using KCN and NaOCl·5H2O in a Biphasic System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Collection - Synthesis of Aryl and Alkyl Sulfonyl Cyanides Using KCN and NaOCl·5H2O in a Biphasic System - The Journal of Organic Chemistry - Figshare [figshare.com]

- 9. US3734960A - Synthesis of organic sulfonyl cyanides - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of Tosyl Cyanide in Organic Reactions

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Tosyl cyanide (TsCN), or p-toluenesulfonyl cyanide, is a versatile and powerful reagent in modern organic synthesis. Characterized as an electron-deficient nitrile, its unique reactivity allows it to serve as an electrophilic cyanating agent, a precursor to sulfonyl radicals, and a reactive partner in cycloaddition reactions.[1] This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in research and development.

Core Mechanisms of Action

This compound's reactivity stems from the electron-withdrawing nature of the tosyl group, which polarizes the carbon-cyanide bond and makes the cyanide carbon highly electrophilic. This intrinsic property underpins its three primary modes of action: electrophilic cyanation, radical transformations, and pericyclic reactions.

Electrophilic Cyanation

The most common application of this compound is as a "CN+" synthon, where it delivers a cyanide group to a nucleophile.[1] The general mechanism involves the attack of a nucleophile on the electrophilic cyanide carbon, followed by the displacement of the stable p-toluenesulfinate anion as a leaving group.

Caption: General mechanism of electrophilic cyanation.

This pathway is effective for the cyanation of a wide range of soft nucleophiles, including carbanions derived from Grignard reagents, organocuprates, and enolates.

1.1.1 Cyanation of Organometallic Reagents

Aryl and vinyl organometallic reagents react efficiently with this compound to produce the corresponding nitriles. While Grignard reagents can be used, studies have shown that aryllithium and higher-order (HO) cuprate reagents often provide superior yields, minimizing side reactions like protonation or benzyne formation.[2] The reaction proceeds via nucleophilic attack of the carbanion on the cyanide carbon, followed by an aqueous workup.

Table 1: Cyanation of Aryl Nucleophiles with this compound

| Entry | Aryl Nucleophile (Ar-M) | Substrate | Product Yield (%) |

|---|---|---|---|

| 1 | Ar-Li | p-bromotoluene | 65 |

| 2 | Ar-Li | 2,6-dimethylbromobenzene | 58 |

| 3 | Ar₂Cu(CN)Li₂ (HO Cuprate) | p-bromotoluene | 60 |

| 4 | Ar₂Cu(CN)Li₂ (HO Cuprate) | 2,6-dimethylbromobenzene | 75 |

| 5 | Ar-MgBr | p-bromotoluene | ~60 |

(Data compiled from reference[2])

1.1.2 α-Cyanation of Carbonyl Compounds

This compound is a highly effective reagent for the α-cyanation of ketones, esters, and other carbonyl compounds via their enolate intermediates. The reaction is typically performed under mild basic conditions to generate the nucleophilic enolate, which then attacks the electrophilic TsCN.[3] This method is particularly useful for the synthesis of β-ketonitriles, which are valuable synthetic intermediates. The reaction works well for a range of cyclic and acyclic 1,3-dicarbonyl compounds.

Caption: Workflow for the α-cyanation of ketones.

Radical Transformations

Under photochemical or specific media conditions, this compound can act as a source of either a cyano radical (•CN) or a tosyl radical (•Ts). These reactions proceed under mild conditions and enable the functionalization of otherwise unreactive C-H bonds.

1.2.1 Photo-induced C-H Cyanation

A powerful method for direct C(sp³)-H cyanation involves the use of this compound in the presence of a photo-initiator, such as benzophenone.[4] Upon UV irradiation, benzophenone enters an excited triplet state and abstracts a hydrogen atom from the substrate, generating a carbon-centered radical. This radical is then trapped by this compound to yield the nitrile product and a tosyl radical, which propagates the chain. This method is applicable to a wide range of substrates, including alkanes, ethers, and amine derivatives.[4]

Caption: Pathway of photo-induced C-H cyanation.

1.2.2 Water-Mediated Radical Tosylation

In an interesting divergence from its role as a cyanating agent, this compound can mediate the tosylation of alkenes in the presence of water. Experimental evidence suggests the reaction is initiated by the in-situ formation of a sulfinyl sulfone species from TsCN and water. This intermediate undergoes homolytic fission to generate a sulfonyl radical (•SO₂Ts) and a sulfinyl radical. The sulfonyl radical adds to the alkene, and subsequent steps lead to the formation of a vinyl sulfone.[4]

Pericyclic Reactions: Hetero-Diels-Alder

As an electron-deficient nitrile, the C≡N triple bond in this compound can act as a dienophile in [4+2] cycloaddition reactions. This is particularly effective with electron-rich dienes in a hetero-Diels-Alder reaction to form six-membered nitrogen-containing heterocycles.[5] The initial cycloadduct, a sulfonylimine, is often unstable and can be hydrolyzed to a lactam or undergo elimination to form a pyridine derivative, depending on the reaction conditions and workup.[5][6]

Table 2: Substrate Scope for Hetero-Diels-Alder/Pyridine Synthesis

| Entry | Vinylallene Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Methyl-1-(cyclohex-1-en-1-yl)-5-phenylpent-1,2-diene | 4-Methyl-(3-phenylpropyl)-2-tosyl-5,6,7,8-tetrahydroquinoline | 61-64 |

| 2 | 1-(Cyclohex-1-en-1-yl)-4-methylpent-1,2-diene | 2-Tosyl-4-isopropyl-5,6,7,8-tetrahydroquinoline | 75 |

| 3 | 1-(Cyclohex-1-en-1-yl)-3-phenylallene | 2-Tosyl-3-phenyl-5,6,7,8-tetrahydroquinoline | 71 |

(Data compiled from reference[6])

Caption: Hetero-Diels-Alder reaction pathway and potential byproduct formation.

Experimental Protocols

The following sections provide detailed methodologies for key reactions involving this compound. These protocols are adapted from peer-reviewed literature and are intended for use by trained professionals in a controlled laboratory setting.

Synthesis of a Highly Substituted Pyridine via Hetero-Diels-Alder Reaction

This procedure is adapted from Organic Syntheses and describes the reaction of a vinylallene with this compound to form a tetrahydroquinoline derivative.[6]

Reagents and Equipment:

-

Vinylallene substrate (1.0 equiv)

-

This compound (1.05 equiv)

-

Powdered 4 Å molecular sieves (250 wt %)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.05 equiv)

-

Anhydrous toluene

-

Ethyl acetate (for workup)

-

Water (for workup)

-

Oven-dried, two-necked round-bottomed flask with a reflux condenser, magnetic stir bar, and argon inlet.

Procedure:

-

Setup: To an oven-dried 100-mL, two-necked, round-bottomed flask equipped with a magnetic stir bar and reflux condenser under an argon atmosphere, add the powdered 4 Å molecular sieves (3.5 g, 250 wt % with respect to the vinylallene).

-

Charging Reactants: Charge the flask with a solution of the vinylallene (e.g., 1.40 g, 5.88 mmol, 1.00 equiv) in anhydrous toluene (30 mL). Add solid this compound (1.12 g, 6.17 mmol, 1.05 equiv).

-

Reaction: Heat the pale-yellow reaction mixture in a preheated oil bath at 90 °C for 3 hours. After heating, remove the oil bath and allow the flask to cool to room temperature over 20 minutes.

-

Elimination: Add DBU (0.92 mL, 6.17 mmol, 1.05 equiv) dropwise via syringe over 3 minutes. Stir the reaction mixture for 1 hour at room temperature, during which it will become a red suspension.

-

Workup:

-

Filter the slurry through a sintered glass funnel to remove the molecular sieves, washing the solids with ethyl acetate (3 x 25 mL).

-

Transfer the combined filtrate to a separatory funnel containing water (100 mL).

-

Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired pyridine product.

General Procedure for Photo-induced C(sp³)-H Cyanation

This general procedure is based on the method developed for the direct cyanation of unactivated C-H bonds.[4]

Reagents and Equipment:

-

Substrate (e.g., adamantane, THF, N-Boc-pyrrolidine) (1.0 equiv)

-

This compound (1.5 equiv)

-

Benzophenone (0.1 - 0.3 equiv)

-

Anhydrous benzene or acetonitrile as solvent

-

Photoreactor equipped with a high-pressure mercury lamp (e.g., 100 W)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Setup: In a quartz reaction vessel, dissolve the substrate (e.g., 1.0 mmol), this compound (1.5 mmol), and benzophenone (0.1 mmol) in the chosen anhydrous solvent (e.g., 10 mL benzene).

-

Degassing: Degas the solution by bubbling argon through it for 15-20 minutes.

-

Irradiation: Irradiate the sealed reaction vessel in the photoreactor at room temperature. Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from 4 to 24 hours depending on the substrate.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the cyanated product.

Safety and Handling

This compound is a toxic and moisture-sensitive solid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. While it is generally more stable than many other cyanating agents, it can release toxic hydrogen cyanide (HCN) gas upon contact with acid or water. All reactions should be conducted under an inert atmosphere. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

- 1. scielo.br [scielo.br]

- 2. Hetero-Diels-Alder Reactions of In Situ-Generated Azoalkenes with Thioketones; Experimental and Theoretical Studies [mdpi.com]

- 3. Electrophilic α-cyanation of 1,3-dicarbonyl compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. orgsyn.org [orgsyn.org]

Spectroscopic Profile of Tosyl Cyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for Tosyl Cyanide (p-toluenesulfonyl cyanide), a versatile reagent in organic synthesis. This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development, offering detailed spectral information and the methodologies for its acquisition.

Core Spectroscopic Data

This compound (C₈H₇NO₂S, Molecular Weight: 181.21 g/mol ) is a crystalline solid at room temperature.[1] Its structure, featuring a tosyl group attached to a cyanide moiety, gives rise to characteristic spectroscopic signatures that are crucial for its identification and characterization in chemical reactions.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the tosyl group and the protons of the methyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR Data

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in this compound, particularly the sulfonyl and cyanide groups.

| Wavenumber (cm⁻¹) | Functional Group |

| Data not available in search results |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and structural integrity.

| m/z | Assignment |

| 181 | [M]⁺ (Molecular Ion)[3] |

| Further fragmentation data not available in search results |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental conditions.

NMR Spectroscopy

A sample of this compound is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. The spectrum is then acquired on a spectrometer, with typical frequencies for ¹H NMR ranging from 300 to 600 MHz. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

IR Spectroscopy

The IR spectrum of solid this compound can be obtained using the KBr pellet method. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded using an FTIR spectrometer. Alternatively, for a solution, a small amount of the compound is dissolved in a suitable solvent (e.g., chloroform) and the spectrum is recorded in a liquid cell.

Mass Spectrometry

For mass spectrometry, a dilute solution of this compound in a volatile solvent like methanol or acetonitrile is prepared. The sample is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron impact (EI) source. The instrument analyzes the mass-to-charge ratio (m/z) of the resulting ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Logical Relationships in Spectroscopic Characterization

The different spectroscopic techniques provide complementary information that, when combined, allows for the unambiguous identification and characterization of this compound. The logical workflow for this process is illustrated below.

Caption: Logical workflow for the spectroscopic characterization of this compound.

References

Tosyl Cyanide: A Comprehensive Technical Guide to its Discovery, History, and Application as a Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tosyl cyanide (TsCN), a versatile and powerful reagent, has carved a significant niche in modern organic synthesis. This technical guide provides an in-depth exploration of its discovery, historical development, and diverse applications. Initially synthesized through a multi-step process, more practical and efficient methods have since been established. This document details the key synthetic protocols for its preparation and its utility as a potent electrophilic and radical cyanating agent, as well as its role in cycloaddition reactions. Experimental methodologies for its principal applications are provided, alongside a thorough examination of the underlying reaction mechanisms, illustrated with signaling pathway diagrams. Quantitative data on reaction yields and conditions are systematically tabulated for easy reference, making this a valuable resource for researchers in organic chemistry and drug development.

Discovery and History

The journey of this compound as a valuable synthetic tool began with its initial, albeit complex, synthesis.

Early Synthesis by Van Leusen et al. (1968): The first reported synthesis of p-toluenesulfonyl cyanide was described by Van Leusen and his colleagues in 1968. Their method involved a multi-step process commencing from p-toluenesulfonylmethylenetriphenylphosphorane. At the time, it was also noted that the direct oxidation of thiocyanates was not a viable route to sulfonyl cyanides.

A More Practical Approach by Pews and Corson (1969): A significant advancement came in 1969 when R. Garth Pews and Fred P. Corson of The Dow Chemical Company developed a more direct and practical synthesis. Contradicting earlier beliefs, they successfully prepared this compound by the oxidation of p-tolyl thiocyanate using an organic peracid, such as m-chloroperbenzoic acid (m-CPBA), under anhydrous conditions[1]. This method provided a more accessible route to this compound, paving the way for its broader application in organic synthesis.

Synthesis of this compound

The Pews and Corson method remains a cornerstone for the laboratory-scale synthesis of this compound.

Experimental Protocol: Oxidation of p-Tolyl Thiocyanate[1]

Materials:

-

p-Tolyl thiocyanate

-

m-Chloroperbenzoic acid (m-CPBA)

-

Hexane

-

Benzene

-

Silica gel for chromatography

Procedure:

-

A mixture of p-tolyl thiocyanate (5.0 g) and m-chloroperbenzoic acid (15.1 g) in hexane (200 mL) is stirred at 60°C for 20 hours.

-

The reaction mixture is filtered to remove the precipitated m-chlorobenzoic acid.

-

The filtrate is concentrated by evaporation under reduced pressure.

-

The resulting residue is dissolved in a minimal amount of benzene.

-

The benzene solution is subjected to column chromatography on silica gel, using benzene as the eluent.

-

The initial fractions containing the product are collected, and the solvent is removed by evaporation.

-

The residue is crystallized from hexane to yield p-toluenesulfonyl cyanide as a white solid.

Yield: 4.7 g (79%)

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO₂S | [2] |

| Molecular Weight | 181.21 g/mol | [2] |

| Melting Point | 47-50 °C | |

| Boiling Point | 105-106 °C at 1 mmHg | |

| Appearance | White crystalline solid | [3] |

Applications in Organic Synthesis

This compound is a versatile reagent with a broad spectrum of applications, primarily as a cyanating agent and a partner in cycloaddition reactions.

Electrophilic Cyanation

This compound serves as an excellent electrophilic cyanating agent ("CN⁺" synthon) for a variety of nucleophiles, including organometallic reagents and enolates.

Organomagnesium (Grignard) reagents react cleanly with this compound to afford the corresponding nitriles in high yields. This method is particularly useful for the synthesis of aryl nitriles[4].

Quantitative Data for Cyanation of Grignard Reagents:

| Grignard Reagent | Product | Yield (%) | Reference |

| Phenylmagnesium bromide | Benzonitrile | High | [4] |

| 2-Thienylmagnesium bromide | 2-Cyanothiophene | High | |

| 4-Methoxyphenylmagnesium bromide | 4-Methoxybenzonitrile | High |

Experimental Protocol: Cyanation of an Aryl Grignard Reagent[4]

Materials:

-

Aryl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

This compound

-

Dichloromethane

Procedure:

-

The Grignard reagent is prepared from the corresponding aryl bromide and magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.

-

A solution of this compound in dichloromethane is cooled to 0°C.

-

The freshly prepared Grignard reagent is added dropwise to the this compound solution with stirring.

-

The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or distillation.

Reaction Workflow: Electrophilic Cyanation of a Grignard Reagent

Caption: Workflow for the synthesis of aryl nitriles via electrophilic cyanation of Grignard reagents with this compound.

Mechanism of Electrophilic Cyanation of a Grignard Reagent

Caption: Mechanism of the electrophilic cyanation of a Grignard reagent with this compound.

Radical Cyanation

This compound is also a competent source of the cyanide radical (•CN) for the cyanation of C-H bonds, particularly in the presence of a radical initiator.

Inoue and coworkers demonstrated that alkanes, ethers, and alcohols can undergo C(sp³)-H cyanation using this compound in the presence of benzophenone as a photosensitizer under UV irradiation[3].

Quantitative Data for Radical Cyanation:

| Substrate | Product | Yield (%) | Reference |

| Cyclohexane | Cyclohexanecarbonitrile | 65 | [3] |

| Adamantane | 1-Adamantanecarbonitrile | 78 | [3] |

| Tetrahydrofuran | Tetrahydrofuran-2-carbonitrile | 72 | [3] |

Experimental Protocol: Photoinduced Radical Cyanation of Cyclohexane[3]

Materials:

-

Cyclohexane

-

This compound

-

Benzophenone

-

Acetonitrile

Procedure:

-

A solution of cyclohexane, this compound, and a catalytic amount of benzophenone in acetonitrile is prepared in a quartz reaction vessel.

-

The solution is deoxygenated by bubbling with argon for 15-20 minutes.

-

The reaction mixture is irradiated with a high-pressure mercury lamp at room temperature with stirring for 24 hours.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford cyclohexanecarbonitrile.

Mechanism of Photoinduced Radical Cyanation

Caption: Mechanism of the photoinduced radical cyanation of alkanes with this compound.

Cycloaddition Reactions

This compound is an excellent dienophile and dipolarophile in various cycloaddition reactions, leading to the formation of heterocyclic compounds.

This compound participates in hetero-Diels-Alder reactions with electron-rich dienes, such as 1,3-bis(silyloxy)-1,3-butadienes, to afford substituted pyridines after workup[3].

Quantitative Data for Hetero-Diels-Alder Reactions:

| Diene | Product | Yield (%) | Reference |

| 1,3-Bis(trimethylsilyloxy)-1,3-butadiene | 2-(p-Tolylsulfonyl)-4-hydroxypyridine | Good | [3] |

| Danishefsky's diene | Substituted Pyridine | Good |

Experimental Protocol: Hetero-Diels-Alder Reaction[5][6]

Materials:

-

Vinylallene

-

This compound

-

Toluene

-

4 Å Molecular sieves

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Procedure:

-

A mixture of vinylallene, this compound, and activated 4 Å molecular sieves in toluene is heated at 90°C for 3 hours under an inert atmosphere.

-

The reaction mixture is cooled to room temperature.

-

DBU is added, and the mixture is stirred for an additional 30 minutes.

-

The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Mechanism of Hetero-Diels-Alder Reaction

Caption: Mechanism of the hetero-Diels-Alder reaction of a diene with this compound.

This compound readily undergoes [3+2] cycloaddition with organic azides to form 5-sulfonyltetrazoles. This reaction is a cornerstone of "click chemistry" and provides a highly efficient route to this important class of heterocycles[3].

Quantitative Data for Huisgen Cycloaddition:

| Azide | Product | Yield (%) | Reference |

| Benzyl azide | 1-Benzyl-5-(p-tolylsulfonyl)tetrazole | High | [3] |

| Phenyl azide | 1-Phenyl-5-(p-tolylsulfonyl)tetrazole | High | [3] |

Experimental Protocol: Huisgen [3+2] Cycloaddition[3]

Materials:

-

Organic azide

-

This compound

-

Solvent (e.g., toluene, dichloromethane)

Procedure:

-

A solution of the organic azide and this compound in a suitable solvent is stirred at room temperature or with gentle heating.

-

The reaction progress is monitored by TLC or NMR spectroscopy.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography.

Mechanism of Huisgen [3+2] Cycloaddition

Caption: Mechanism of the Huisgen [3+2] cycloaddition of an organic azide with this compound.

Safety Considerations

This compound should be handled with care in a well-ventilated fume hood. It is a moisture-sensitive solid and should be stored under an inert atmosphere. Although less acutely toxic than many other cyanating agents like cyanogen bromide, appropriate personal protective equipment, including gloves and safety glasses, should always be worn.

Conclusion

Since its more practical synthesis was developed over half a century ago, this compound has proven to be an indispensable reagent in the arsenal of synthetic organic chemists. Its utility as both an electrophilic and radical cyanating agent, coupled with its reactivity in cycloaddition reactions, provides access to a wide array of important organic molecules, including nitriles and various heterocycles. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its continued and expanded use in academic and industrial research, particularly in the fields of medicinal chemistry and materials science.

References

Theoretical Insights into the Reactivity of Tosyl Cyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosyl cyanide (TsCN) is a versatile and highly reactive reagent in organic synthesis, valued for its ability to participate in a wide array of chemical transformations. It serves as a source of both the cyano (CN) and tosyl (Ts) groups, making it a key building block in the synthesis of a diverse range of nitrogen- and sulfur-containing compounds, including various heterocycles.[1][2] Its reactivity is attributed to the electron-withdrawing nature of the tosyl group, which significantly activates the adjacent cyano group. This guide provides an in-depth analysis of the theoretical studies that have elucidated the reactivity of this compound, with a focus on its cycloaddition, nucleophilic, and radical reactions. Understanding the underlying electronic structure and reaction mechanisms through computational chemistry is crucial for predicting its behavior and designing novel synthetic methodologies, particularly in the field of drug discovery and development where precise molecular architecture is paramount.

Theoretical Analysis of Reactivity: A Frontier Molecular Orbital Perspective

The reactivity of this compound can be rationalized using Frontier Molecular Orbital (FMO) theory, which focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.[3][4][5][6] The HOMO represents the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity).

In this compound, the strong electron-withdrawing sulfonyl group lowers the energy of the LUMO, making the cyano group highly susceptible to nucleophilic attack. Conversely, in cycloaddition reactions, the relative energies of the HOMO and LUMO of this compound and the diene determine the reaction pathway and regioselectivity.

Table 1: Representative Frontier Molecular Orbital Energies

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Notes |

| This compound (illustrative) | -8.5 | -1.2 | 7.3 | The precise, calculated values can vary based on the computational method. The key feature is a low-lying LUMO, enhancing its electrophilicity. |

| Ethylene (representative diene) | -10.5 | 1.2 | 11.7 | Serves as a simple diene for illustrating HOMO-LUMO interactions in cycloadditions. |

| Cyanide Ion (CN⁻) | -3.8 | > 0 | > 3.8 | The HOMO of the cyanide ion is high in energy, making it a potent nucleophile.[7] |

Note: The values for this compound are illustrative, as specific computational results were not found in the initial search. The table demonstrates the principles of FMO theory.

Cycloaddition Reactions

This compound is a potent dienophile in [4+2] hetero-Diels-Alder reactions, leading to the synthesis of various nitrogen-containing heterocycles.[1] A notable application is its reaction with vinylallenes to produce highly substituted pyridines.[8][9]

[4+2] Cycloaddition with Vinylallenes

The reaction between a vinylallene and this compound provides a regioselective pathway to 2-sulfonylpyridines.[9] Theoretical studies, often employing Density Functional Theory (DFT), can model the transition state of this cycloaddition to predict the observed regiochemistry and stereochemistry.[2][10] The reaction proceeds through a concerted mechanism where the vinylallene acts as the 4π component and the C≡N triple bond of this compound acts as the 2π component.

References

- 1. Water-mediated radical C-H tosylation of alkenes with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. Describing Chemical Reactivity with Frontier Molecular Orbitalets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repositorio.unesp.br [repositorio.unesp.br]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgsyn.org [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

Tosyl Cyanide: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tosyl cyanide (p-toluenesulfonyl cyanide) is a versatile and effective cyanating agent utilized in a variety of organic syntheses, including the preparation of polyfunctional nitriles and the synthesis of 4-hydroxypyridines.[1][2] Despite its utility, this compound presents significant health and safety risks that necessitate stringent handling protocols. This guide provides an in-depth overview of the hazards associated with this compound, detailed safety precautions, emergency procedures, and guidelines for its use in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of all personnel working with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance with acute toxicity, corrosive properties, and the potential to release highly toxic hydrogen cyanide (HCN) gas.[3][4]

GHS Hazard Statements:

-

H312: Harmful in contact with skin.[5]

-

H314: Causes severe skin burns and eye damage.[5]

-

H318: Causes serious eye damage.[5]

-

H332: Harmful if inhaled.[5]

Primary Hazards:

-

Acute Toxicity: Harmful if it comes into contact with skin or is inhaled.[4]

-

Corrosivity: Causes severe burns to the skin and can result in serious eye damage.[4]

-

Moisture Sensitivity: Reacts with water, and especially acids, to release highly toxic and flammable hydrogen cyanide (HCN) gas.[4]

Quantitative Data

| Parameter | Value | Species | Route | Reference |

| This compound Physical & Chemical Properties | ||||

| Melting Point | 47-50 °C | N/A | N/A | [4] |

| Boiling Point | 105-106 °C @ 1 mmHg | N/A | N/A | [4] |

| Flash Point | 110 °C (closed cup) | N/A | N/A | |

| This compound Acute Toxicity Estimates (ATE) | ||||

| Oral LD50 | 300 - 2000 mg/kg | Rat | Oral | [6] |

| Dermal LD50 | 1000 - 2000 mg/kg | N/A | Dermal | [6] |

| Hydrogen Cyanide (HCN) Occupational Exposure Limits | ||||

| OSHA PEL | 10 ppm (8-hour TWA) | Human | Inhalation | [7] |

| NIOSH REL | 4.7 ppm (Ceiling) | Human | Inhalation | [7] |

| ACGIH TLV | 4.7 ppm (Ceiling) | Human | Inhalation | [7] |

ATE values are estimations of acute toxicity. Lower values indicate higher toxicity. PEL: Permissible Exposure Limit; TWA: Time-Weighted Average; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; C: Ceiling limit that should not be exceeded at any time.

Safe Handling and Storage

Strict adherence to proper handling and storage protocols is mandatory to minimize the risks associated with this compound.

Engineering Controls

-

All work with this compound must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute.[8]

-

Ensure that an emergency eyewash station and safety shower are readily accessible and have been tested within the last month.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required when handling this compound:

-

Eye and Face Protection: Chemical safety goggles and a full-face shield.[6]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended.[8]

-

Body Protection: A flame-resistant lab coat. An impervious apron should be worn when there is a potential for splashing.[8]

-

Respiratory Protection: For situations with a higher risk of aerosol or dust formation, a full-face particle respirator (type N100 or P3) or a full-face supplied-air respirator should be used.[6]

Storage

-

Store this compound in a cool, dry, and well-ventilated area with a recommended temperature of 2-8°C.

-

Keep the container tightly closed to prevent exposure to moisture.

-

Store separately from incompatible materials, including strong oxidizing agents, strong bases, and acids.

-

The storage area should be a designated "corrosives area" and be clearly labeled.[6]

Experimental Protocol: Cyanation of an Aryl Halide

This section outlines a general procedure for the cyanation of an aryl halide using this compound, with a strong emphasis on the integrated safety measures.

Materials and Reagents

-

Aryl halide

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., potassium carbonate)

-

Anhydrous, degassed solvent (e.g., THF, DMF)

-

Quenching solution (e.g., alkaline bleach solution)

-

All glassware must be oven-dried and cooled under an inert atmosphere.

Experimental Workflow Diagram

Caption: Workflow for a palladium-catalyzed cyanation reaction using this compound.

Detailed Methodology

-

Preparation:

-

Don all required personal protective equipment as outlined in section 4.2.

-

Ensure the chemical fume hood is functioning correctly.

-

Set up oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

-

-

Reaction Setup:

-

In the fume hood, charge the reaction flask with the aryl halide, palladium catalyst, and base.

-

Add the anhydrous, degassed solvent via cannula or syringe.

-

Carefully weigh the solid this compound in the fume hood and add it to the reaction mixture. Avoid creating dust.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature under a continuous flow of inert gas.

-

Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC/LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

-

Work-up and Quenching:

-

CRITICAL STEP: In the fume hood, slowly and carefully add an alkaline bleach solution to the reaction mixture to quench any unreacted this compound. This should be done with caution as the reaction can be exothermic. The alkaline pH is crucial to prevent the formation of HCN gas.

-

Perform a standard aqueous work-up and extract the product with a suitable organic solvent.

-

Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography.

-

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

Emergency Response Workflow

Caption: Emergency response workflow for this compound incidents.

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal

-

All waste containing this compound or its byproducts must be treated as hazardous waste.

-

Collect all waste in clearly labeled, sealed containers.

-

Dispose of the waste through a licensed and certified hazardous waste disposal company.

-

Do not dispose of this compound waste down the drain.

-

Contaminated materials, such as gloves and paper towels, should also be collected and disposed of as hazardous waste.

Conclusion

This compound is a valuable reagent in organic synthesis, but its inherent hazards demand the utmost respect and care. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed handling, storage, and emergency procedures outlined in this guide, researchers can significantly mitigate the risks associated with its use. A thorough understanding of these safety protocols is not just a matter of compliance but a fundamental responsibility for ensuring a safe laboratory environment for all.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 19158-51-1 [amp.chemicalbook.com]

- 3. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00458A [pubs.rsc.org]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. p-Toluenesulphonyl cyanide | C8H7NO2S | CID 87946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. nj.gov [nj.gov]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Physical Properties of Tosyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of tosyl cyanide (p-toluenesulfonyl cyanide), a versatile reagent in organic synthesis. The information presented is intended to support laboratory research and development activities where this compound is utilized.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2] It is also known as 4-toluenesulfonyl cyanide, toluene-4-sulfonyl cyanide, or TsCN.[1] The compound is composed of a tosyl group attached to a cyanide moiety, which makes it a valuable reagent for introducing both cyano and sulfonyl groups in various chemical transformations.[1][3]

Quantitative Physical Data

The melting and boiling points of this compound are critical parameters for its handling, storage, and use in chemical reactions. These properties have been experimentally determined and are well-documented in the scientific literature.

| Physical Property | Value | Conditions |

| Melting Point | 47-50 °C | (lit.)[1][2][4][5][6][7][8][9][10] |

| Melting Point | 48 °C | |

| Boiling Point | 105-106 °C | at 1 mmHg (lit.)[1][4][5][7][8][9][10] |

Experimental Protocols

While the precise historical experimental details for the determination of this compound's physical properties are not extensively detailed in the provided literature, standard methodologies are employed for such characterizations.

Melting Point Determination:

A common method for determining the melting point of a crystalline solid like this compound involves using a melting point apparatus. A small, powdered sample of the purified compound is packed into a capillary tube and placed in the apparatus. The sample is then heated at a controlled rate. The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. The narrow range of 47-50 °C indicates a relatively pure substance.[1][2][4][5][6][7][8][9][10]

Boiling Point Determination:

The boiling point of this compound is reported at reduced pressure (1 mmHg), which is a standard practice for compounds that may decompose at their atmospheric boiling point.[1][4][5][7][8][9][10] To determine the boiling point under vacuum, a distillation apparatus equipped with a manometer to measure the pressure is used. The sample is heated in a distillation flask, and the temperature at which the liquid boils and its vapor is in equilibrium with the liquid at the given pressure is recorded as the boiling point.

Visualized Workflow

The following diagram illustrates a generalized workflow for the physical characterization of a chemical compound such as this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound (TsCN)|CAS 19158-51-1|Supplier [benchchem.com]

- 4. This compound | 19158-51-1 [amp.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. chemwhat.com [chemwhat.com]

- 7. p-Toluenesulfonyl cyanide technical grade, 95 this compound [sigmaaldrich.com]

- 8. This compound - ZIBO KUNRAN INTERNATIONAL TRADE CO.,LTD. [kunranchem.com]

- 9. This compound | 19158-51-1 [chemicalbook.com]

- 10. p-トルエンスルホニルシアニド technical grade, 95% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide on the Solubility of Tosyl Cyanide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tosyl cyanide (p-toluenesulfonyl cyanide), a versatile reagent in organic synthesis. While precise quantitative solubility data is not extensively available in published literature, this document compiles the existing qualitative information and offers detailed experimental protocols for determining solubility in a laboratory setting.

Introduction to this compound

This compound is a white crystalline solid with a melting point of 47-50 °C.[1][2][3] It serves as an important building block in organic chemistry, utilized in the synthesis of nitriles, tetrazoles, and other functionalized molecules.[1][4] Understanding its solubility in various organic solvents is crucial for its effective use in reaction setups, purification processes, and formulation development.

Qualitative Solubility of this compound

Based on available data, this compound is generally described as being soluble in common organic solvents.[2] However, the degree of solubility varies. The following table summarizes the qualitative solubility of this compound in several organic solvents.

| Solvent | Qualitative Solubility | Reference |

| Acetonitrile | Slightly Soluble | [1][4][5] |

| Chloroform | Slightly Soluble | [1][4][5] |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | [1][4][5] |

| Ethyl Acetate | Sparingly Soluble | [1][4][5] |

It is important to note that terms like "slightly soluble" and "sparingly soluble" are qualitative and the actual solubility can be influenced by factors such as temperature and the purity of both the solute and the solvent.[6] For many synthetic applications, even slight or sparing solubility can be sufficient for the reaction to proceed.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data or to assess the suitability of a solvent for a specific application, experimental determination is often necessary. The following are established methodologies for determining the solubility of a solid organic compound like this compound.

3.1. Isothermal Saturation Method (Shake-Flask Method)

This is a conventional and widely used method for determining the equilibrium solubility of a compound in a solvent at a specific temperature.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Scintillation vials or flasks with secure caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a vial or flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Seal the container tightly to prevent solvent evaporation.

-

Place the container in a constant temperature shaker bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 72 hours is common.[6]

-

After the equilibration period, cease agitation and allow the undissolved solid to settle. It is crucial to maintain the constant temperature during this step.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered saturated solution with a known volume of a suitable solvent.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC).

-

Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/100 mL, or mol/L.

3.2. Gravimetric Method

This method is simpler but may be less precise than instrumental methods. It is suitable for solvents with low volatility.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials or flasks with secure caps

-

Constant temperature shaker bath or incubator

-

Syringe filters

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum desiccator

Procedure:

-

Prepare a saturated solution as described in steps 1-6 of the Isothermal Saturation Method.

-

Accurately weigh a clean, dry evaporating dish or vial.

-

Carefully transfer a known volume or mass of the clear, saturated filtrate into the pre-weighed container.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Once the solvent is completely removed, reweigh the container with the dried solute.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the container.

-

Calculate the solubility based on the mass of the solute and the volume or mass of the solvent used.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of an organic compound.

Caption: Workflow for determining the solubility of an organic compound.

Factors Influencing Solubility

Several factors can affect the solubility of this compound in organic solvents:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature.[6] This is an important consideration for processes like recrystallization.

-

Polarity: The principle of "like dissolves like" is a useful guideline.[7][8] this compound, being a moderately polar molecule, is expected to have better solubility in solvents of similar polarity.

-

Solvent-Solute Interactions: Specific interactions such as hydrogen bonding or dipole-dipole interactions between this compound and the solvent molecules can influence solubility.

-

Purity: Impurities in either the this compound or the solvent can affect the measured solubility.

Conclusion

References

- 1. This compound | 19158-51-1 [amp.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. p-Toluenesulfonyl cyanide technical grade, 95 this compound [sigmaaldrich.com]

- 4. This compound | 19158-51-1 [chemicalbook.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.ws [chem.ws]

- 8. Khan Academy [khanacademy.org]

An In-depth Technical Guide to the Electron-Deficient Nature of p-Toluenesulfonyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Toluenesulfonyl cyanide (TsCN), also known as tosyl cyanide, is a versatile and highly reactive crystalline solid (melting point 47-50 °C) that has garnered significant attention in organic synthesis.[1] Its utility stems from the pronounced electron-deficient character of the nitrile carbon, a consequence of the powerful electron-withdrawing nature of the adjacent tosyl group. This intrinsic electronic property renders TsCN an effective electrophilic cyanating agent, capable of transferring a "CN+" synthon to a wide array of nucleophiles.[2][3] This technical guide provides a comprehensive overview of the electron-deficient nature of p-toluenesulfonyl cyanide, detailing its reactivity, spectroscopic signatures, and applications, with a focus on quantitative data and detailed experimental methodologies.

Electronic Properties and Reactivity

The key to understanding the reactivity of p-toluenesulfonyl cyanide lies in the electronic influence of the p-toluenesulfonyl group. The sulfonyl moiety (-SO₂-) is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the potential for delocalization of electron density into the sulfur d-orbitals. This potent inductive and resonance effect polarizes the S-CN bond, creating a significant partial positive charge on the cyanide carbon and rendering it highly susceptible to nucleophilic attack.

This electron-deficient nature drives the utility of TsCN in a variety of chemical transformations, most notably as an electrophilic cyanating agent. It provides a safer and often more efficient alternative to highly toxic cyanating agents like cyanogen bromide.[2]

Electrophilic Cyanation Reactions

p-Toluenesulfonyl cyanide is widely employed for the cyanation of a diverse range of nucleophiles, including organometallic reagents and enolates.

-

Cyanation of Organometallic Reagents: TsCN reacts readily with Grignard reagents and organozinc halides to furnish the corresponding nitriles in good to excellent yields.[2][4] This transformation is a cornerstone of nitrile synthesis, providing a reliable method for the introduction of the cyano group onto various organic scaffolds.

-

α-Cyanation of Carbonyl Compounds: In the presence of a mild base, TsCN can be used for the α-cyanation of 1,3-dicarbonyl compounds and ketones.[3] This reaction proceeds via the formation of an enolate, which then acts as the nucleophile, attacking the electrophilic cyanide carbon of TsCN.

Cycloaddition Reactions

The electron-deficient nitrile group of p-toluenesulfonyl cyanide also enables its participation in cycloaddition reactions, where it can act as a dienophile or a dipolarophile.

-

Diels-Alder Reactions: TsCN can undergo hetero-Diels-Alder reactions with electron-rich dienes, such as 1,3-bis-silyl enol ethers, to produce substituted pyridines after hydrolysis.[1]

-

[3+2] Cycloadditions: The reaction of TsCN with azides provides a facile route to 5-sulfonyl tetrazoles.[1]

Quantitative Data

To provide a clearer understanding of the reactivity and properties of p-toluenesulfonyl cyanide, the following tables summarize key quantitative data from the literature.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Melting Point | 47-50 °C | [1] |

| Boiling Point | 105-106 °C / 1 mmHg | [1] |

| Infrared Spectroscopy | ||

| C≡N Stretch (Melt) | ~2180 cm⁻¹ | [5] |

| SO₂ Asymmetric Stretch | ~1350 cm⁻¹ | [5] |

| SO₂ Symmetric Stretch | ~1170 cm⁻¹ | [5] |

| ¹³C NMR Spectroscopy | ||

| Cyano Carbon (C≡N) | 110-120 ppm (typical range for nitriles) | [6] |

Table 2: Representative Yields for Electrophilic Cyanation Reactions

| Nucleophile | Product | Yield (%) | Reference |

| 2,5-dichlorothiophenyl magnesium chloride | 2-cyano-5-chlorothiophene | 73 | [2] |

| Functionalized Arylzinc Halides | Aryl Nitriles | up to 95 | [4] |

| 1,3-Dicarbonyl Compounds | α-Cyano-1,3-dicarbonyls | Good to Excellent | [3] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of p-toluenesulfonyl cyanide in a laboratory setting. The following are representative protocols for its synthesis and a key electrophilic cyanation reaction.

Synthesis of p-Toluenesulfonyl Cyanide

This procedure is adapted from a patented method involving the oxidation of p-tolyl thiocyanate.[7]

Materials:

-

p-Tolyl thiocyanate

-

m-Chloroperbenzoic acid (m-CPBA)

-

Hexane

-

Benzene

-

Silica gel for column chromatography

Procedure:

-

A mixture of m-chloroperbenzoic acid (15.1 g) and p-tolyl thiocyanate (5 g) in hexane (200 mL) is stirred at 60 °C for 20 hours.

-

The reaction mixture is filtered, and the filtrate is concentrated by evaporation.

-

The resulting residue is dissolved in benzene (10 mL) and chromatographed on a silica gel column using benzene as the eluent.

-

The first 200 mL fraction is collected, and the benzene is removed by evaporation.

-

The residue is crystallized from hexane to yield p-toluenesulfonyl cyanide (4.7 g, 79% yield).[7]

Electrophilic Cyanation of a Grignard Reagent: Synthesis of 2-Cyano-5-chlorothiophene

This protocol is based on the work of the Knochel group.[2]

Materials:

-

2,5-Dichlorothiophene

-

i-PrMgCl·LiCl

-

p-Toluenesulfonyl cyanide (TsCN)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a solution of 2,5-dichlorothiophene in anhydrous THF, add i-PrMgCl·LiCl at the appropriate temperature to effect magnesiation.

-

After the formation of the Grignard reagent is complete, add a solution of p-toluenesulfonyl cyanide in anhydrous THF to the reaction mixture.

-

Allow the reaction to proceed to completion, monitoring by a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford 2-cyano-5-chlorothiophene (73% yield).[2]

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the chemistry of p-toluenesulfonyl cyanide.

References

- 1. This compound | 19158-51-1 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 6. che.hw.ac.uk [che.hw.ac.uk]

- 7. US3734960A - Synthesis of organic sulfonyl cyanides - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Tosyl Cyanide as an Electrophilic Cyanating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosyl cyanide (TsCN), or p-toluenesulfonyl cyanide, is a versatile and highly effective electrophilic cyanating agent employed in a wide array of organic transformations. Its stability, commercial availability, and reactivity make it an invaluable tool for the introduction of the nitrile functional group, a key building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic methodologies.

Core Applications

This compound serves as a potent electrophile, reacting with a variety of nucleophiles to afford the corresponding nitriles. Key applications include:

-

α-Cyanation of Carbonyl Compounds: The introduction of a cyano group at the α-position of ketones and other carbonyl compounds.

-

Cyanation of Organometallic Reagents: The reaction with Grignard and organolithium reagents to produce aryl and alkyl nitriles.

-

Copper-Catalyzed Hydrocyanation of Allenes: A method for the synthesis of β,γ-unsaturated nitriles.

-

Photocatalytic Cyanation of Alkenes: The radical-mediated addition of a cyano group across a double bond.

Data Presentation

The following tables summarize the quantitative data for various cyanating reactions using this compound.

Table 1: Copper-Catalyzed Formal Hydrocyanation of Allenes

| Substrate (Allene) | Product (β,γ-Unsaturated Nitrile) | Yield (%) | Regioselectivity | E-selectivity |

| 1,1-disubstituted allene with silyl ether-tethered propyl group | Corresponding nitrile | 99 | >98% | >98% |

| 1,1-disubstituted allene with benzyl ether-tethered propyl group | Corresponding nitrile | 88 | >98% | >98% |

| Chloro-substituted allene | Corresponding nitrile | 88 | >98% | >98% |

| Phenethyl-substituted allene | Corresponding nitrile | 95 | >98% | >98% |

Table 2: Photocatalytic Cyanation of Potassium Alkyltrifluoroborates

| Substrate (Potassium Alkyltrifluoroborate) | Product (Nitrile) | Yield (%) |

| Potassium (4-phenylbutyl)trifluoroborate | 4-Phenylbutanenitrile | 75 |

| Potassium cyclopropylmethyltrifluoroborate | Cyclopropylacetonitrile | 68 |

| Potassium (2-(tert-butoxycarbonylamino)ethyl)trifluoroborate | tert-Butyl (2-cyanoethyl)carbamate | 55 |

Experimental Protocols

Protocol 1: α-Cyanation of 1,3-Dicarbonyl Compounds

This protocol describes the electrophilic α-cyanation of activated methylene compounds under mild basic conditions.

Materials:

-

1,3-Dicarbonyl compound (1.0 mmol)

-

This compound (1.1 mmol)

-

Base (e.g., NaH, K₂CO₃, or DBU) (1.1 mmol)

-

Anhydrous solvent (e.g., THF, CH₂Cl₂, or MeCN) (5 mL)

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

To a solution of the 1,3-dicarbonyl compound in the chosen anhydrous solvent, add the base at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-